![molecular formula C26H22O4 B14152472 5'-Ethoxy-3',5'-diphenylspiro[indene-2,2'-oxolane]-1,3-dione CAS No. 5302-86-3](/img/structure/B14152472.png)
5'-Ethoxy-3',5'-diphenylspiro[indene-2,2'-oxolane]-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Ethoxy-3’,5’-diphenylspiro[indene-2,2’-oxolane]-1,3-dione is a complex organic compound featuring a spirocyclic structure Spiro compounds are characterized by having two or more rings that are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Ethoxy-3’,5’-diphenylspiro[indene-2,2’-oxolane]-1,3-dione typically involves multiple steps. One common method includes the reaction of indene derivatives with ethoxy-substituted reagents under acidic conditions. The reaction is often catalyzed by sulfuric acid, which facilitates the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5’-Ethoxy-3’,5’-diphenylspiro[indene-2,2’-oxolane]-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the structure or remove specific functional groups.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
5’-Ethoxy-3’,5’-diphenylspiro[indene-2,2’-oxolane]-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for more complex molecules.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 5’-Ethoxy-3’,5’-diphenylspiro[indene-2,2’-oxolane]-1,3-dione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or disrupt cellular membranes, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- (3’R,4’S,5’R)-5’-(3,4-dichlorophenyl)-1,3-dioxo-4’-(phenylcarbamoyl)spiro[indene-2,2’-oxolane]-3’-carboxylic acid
- Spiro[5.5]undecane derivatives
Uniqueness
5’-Ethoxy-3’,5’-diphenylspiro[indene-2,2’-oxolane]-1,3-dione is unique due to its specific ethoxy and diphenyl substitutions, which confer distinct chemical and physical properties
Properties
CAS No. |
5302-86-3 |
|---|---|
Molecular Formula |
C26H22O4 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
5'-ethoxy-3',5'-diphenylspiro[indene-2,2'-oxolane]-1,3-dione |
InChI |
InChI=1S/C26H22O4/c1-2-29-25(19-13-7-4-8-14-19)17-22(18-11-5-3-6-12-18)26(30-25)23(27)20-15-9-10-16-21(20)24(26)28/h3-16,22H,2,17H2,1H3 |
InChI Key |
INKRWDBAPNARHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CC(C2(O1)C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


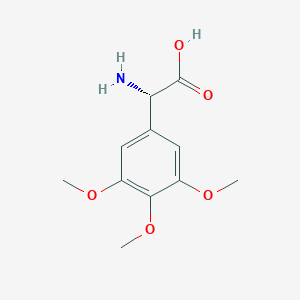

![methyl 4-[({[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14152409.png)
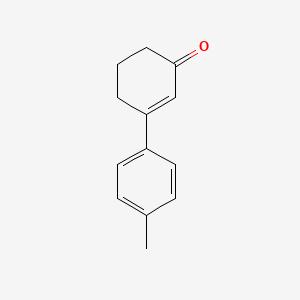
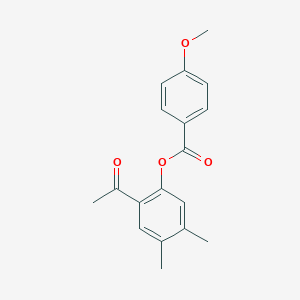
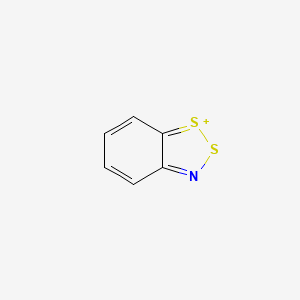
![1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14152427.png)
![4-[[[2-[[[2-Oxo-2-(phenylmethoxy)ethyl]amino]carbonyl]phenyl]amino]sulfonyl]phenyl 2,2-dimethylpropanoate](/img/structure/B14152432.png)
![1,1'-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene)](/img/structure/B14152440.png)
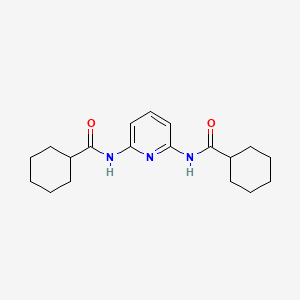

![8-[(2-Nitro-5-piperazin-1-ylphenyl)thio]quinoline](/img/structure/B14152466.png)
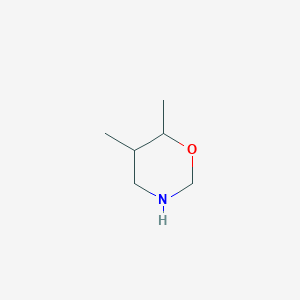
![2-amino-3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-5-(4-fluorophenyl)-1-methyl-1H-imidazol-3-ium](/img/structure/B14152483.png)
